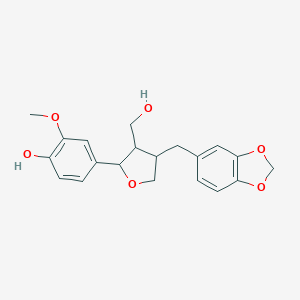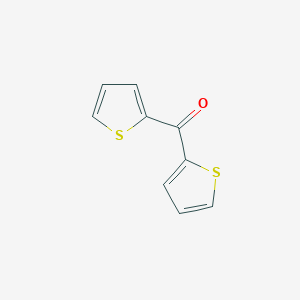
6,7-Diméthoxy-2-méthylquinoxaline
Vue d'ensemble
Description
6,7-Dimethoxy-2-methylquinoxaline is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol It is a derivative of quinoxaline, characterized by the presence of two methoxy groups at the 6 and 7 positions and a methyl group at the 2 position on the quinoxaline ring
Applications De Recherche Scientifique
6,7-Dimethoxy-2-methylquinoxaline has several applications in scientific research:
Mécanisme D'action
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms
Mode of Action
It’s known that the compound is used in the assay of methylglyoxal in biological systems . Methylglyoxal is assayed by derivatization with 1,2-diamino-4,5-dimethoxybenzene and high-performance liquid chromatography (HPLC) of the resulting quinoxaline, 6,7-dimethoxy-2-methylquinoxaline . The specific interaction between the compound and its targets, and the resulting changes, are subjects for further investigation.
Biochemical Pathways
As a derivative used in the assay of methylglyoxal, it may be involved in pathways related to this metabolite
Pharmacokinetics
The compound is a solid at room temperature and should be stored at 4°C . Its bioavailability and other pharmacokinetic properties need to be investigated further.
Result of Action
As a derivative used in the assay of methylglyoxal, it may play a role in detecting and quantifying this metabolite in biological systems
Action Environment
It’s known that the compound is stable under acidic conditions , but the impact of other environmental factors needs further investigation.
Analyse Biochimique
Biochemical Properties
6,7-Dimethoxy-2-methylquinoxaline can act as an intermediate for the synthesis of various pharmaceutical compounds containing quinoxaline
Temporal Effects in Laboratory Settings
The compound is a solid and is typically stored at 4° C . Its melting point is greater than 130° C
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-methylquinoxaline typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. One common method includes the reaction of 6,7-dimethoxy-1,2-phenylenediamine with methylglyoxal under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of 6,7-Dimethoxy-2-methylquinoxaline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-2-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to the corresponding dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the available positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagent used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound, lacking the methoxy and methyl groups.
6,7-Dimethoxyquinoxaline: Similar structure but without the methyl group at the 2 position.
2-Methylquinoxaline: Lacks the methoxy groups at the 6 and 7 positions.
Uniqueness
6,7-Dimethoxy-2-methylquinoxaline is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
6,7-dimethoxy-2-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-6-12-8-4-10(14-2)11(15-3)5-9(8)13-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWJSTZPSPZPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162328 | |
| Record name | 6,7-Dimethoxy-2-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143159-04-0 | |
| Record name | 6,7-Dimethoxy-2-methylquinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143159040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-2-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6,7-dimethoxy-2-methylquinoxaline in the described research?
A1: 6,7-Dimethoxy-2-methylquinoxaline is not described as a target-interacting compound in this research. Instead, it serves as a crucial reagent in a liquid chromatographic fluorimetric assay for quantifying methylglyoxal. [] Essentially, it reacts with methylglyoxal to form a fluorescent derivative, which can then be separated and detected using chromatography.
Q2: Can you elaborate on the analytical method involving 6,7-dimethoxy-2-methylquinoxaline mentioned in the research?
A2: The research focuses on developing a liquid chromatographic method with fluorescence detection. 6,7-Dimethoxy-2-methylquinoxaline is reacted with methylglyoxal, forming a fluorescent product. This product is then separated from other components in the sample using liquid chromatography. The separated product is then detected by a fluorescence detector, allowing for the quantification of methylglyoxal based on the intensity of the fluorescence signal. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride](/img/structure/B43211.png)


